1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate
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Overview
Description
1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate is a complex organic compound with a molecular formula of C24H36O3. This compound is known for its unique structure, which includes a cyclopenta[a]phenanthrene core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, which can be achieved through methods like Friedel-Crafts alkylation.
Introduction of functional groups: The addition of the dimethyl and oxo groups is usually done through selective oxidation and methylation reactions.
Esterification: The final step involves the esterification of the hydroxyl group with acetic acid or its derivatives under acidic conditions to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a useful model for studying steroid biosynthesis and metabolism.
Medicine: Research into its potential therapeutic effects, particularly in hormone-related treatments, is ongoing.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in steroid metabolism. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups.
Testosterone: Another steroid with a similar core structure but different functional groups.
Estradiol: A steroid hormone with a similar core but distinct functional groups.
Uniqueness
1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate is unique due to its specific functional groups and the presence of the acetate ester, which distinguishes it from other similar compounds
Properties
IUPAC Name |
1-[(5S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16,18-21H,5-13H2,1-4H3/t14?,16-,18?,19?,20?,21?,22?,23?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALFWPYWJWRRG-KKIIAIFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCC2C1(CCC3C2CC[C@@H]4C3(CCC(=O)C4)C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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